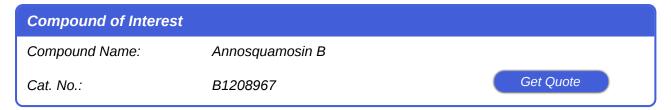


Annosquamosin B: A Technical Overview of a Bioactive Diterpenoid

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Annosquamosin B is a naturally occurring diterpenoid compound belonging to the kaurane class. Isolated from plants of the Annona genus, notably Annona squamosa, this molecule has garnered interest within the scientific community for its potential biological activities. This technical guide provides a summary of the available chemical information for Annosquamosin B and outlines the standard spectroscopic methodologies used for the characterization of such natural products. While specific experimental spectroscopic data for Annosquamosin B is not readily available in the public domain, this document serves as a resource by presenting its known properties and the general protocols for its analysis.

Chemical Structure and Properties

Annosquamosin B is identified by the IUPAC name (1S,4S,5R,9S,10R,13S,14S)-14-(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.0¹,1⁰.0⁴,9]hexadecane-5,14-diol.[1] Its chemical structure is characterized by a tetracyclic kaurane skeleton.

Table 1: Chemical Properties of **Annosquamosin B**[1]



Property	Value
Molecular Formula	C19H32O3
Molecular Weight	308.5 g/mol
Exact Mass	308.23514488 Da
XLogP3-AA	2.7
Hydrogen Bond Donor Count	3
Hydrogen Bond Acceptor Count	3
Rotatable Bond Count	1

Spectroscopic Characterization: Methodologies

The structural elucidation of novel natural products like **Annosquamosin B** relies on a combination of spectroscopic techniques. The following sections detail the standard experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of organic molecules.

Experimental Protocol:

- Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆). The choice of solvent is crucial to avoid interference from protonated solvent signals.
- ¹H NMR Spectroscopy: One-dimensional proton NMR spectra are acquired to determine the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants of all hydrogen atoms in the molecule. This provides information about the electronic environment and connectivity of protons.



- ¹³C NMR Spectroscopy: Carbon-13 NMR spectra are recorded to identify all unique carbon atoms. The chemical shifts provide information about the type of carbon (alkane, alkene, carbonyl, etc.). Due to the low natural abundance of ¹³C, longer acquisition times or more concentrated samples are often required.
- 2D NMR Spectroscopy: A suite of two-dimensional NMR experiments, including COSY
 (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC
 (Heteronuclear Multiple Bond Correlation), are performed to establish the connectivity
 between protons and carbons, allowing for the complete assignment of the molecular
 structure.

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Kaurane Diterpenoids

Functional Group	Chemical Shift Range (ppm)	
Methyl (CH₃)	15 - 30	
Methylene (CH ₂)	20 - 45	
Methine (CH)	30 - 60	
Quaternary Carbon	35 - 50	
C-O (Alcohol/Ether)	60 - 85	
C=C (Alkene)	100 - 150	
C=O (Ketone/Aldehyde)	190 - 220	
C=O (Carboxylic Acid/Ester)	160 - 185	

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.

Experimental Protocol:

 Ionization: The sample is introduced into the mass spectrometer and ionized using one of several techniques. Common methods for natural products include Electrospray Ionization



(ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).

- Mass Analysis: The ionized molecules are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Quadrupole, Time-of-Flight, or Ion Trap).
- Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z. High-Resolution Mass Spectrometry (HRMS) is often employed to determine the exact mass with high accuracy, allowing for the calculation of the molecular formula.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups within a molecule.

Experimental Protocol:

- Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or dissolved in a suitable solvent.
- Data Acquisition: The sample is irradiated with infrared light, and the absorption of radiation at different wavenumbers is measured.
- Spectral Analysis: The resulting IR spectrum shows absorption bands corresponding to the vibrational frequencies of different functional groups.

Table 3: Characteristic IR Absorption Frequencies

Functional Group	Bond	Wavenumber (cm⁻¹)
Alcohol/Phenol	O-H stretch (H-bonded)	3500 - 3200 (broad, strong)
Alkane	C-H stretch	3000 - 2850 (strong)
Carbonyl (Ketone)	C=O stretch	~1715 (strong)
Alkene	C=C stretch	1680 - 1640 (medium)
Ether	C-O stretch	1300 - 1000 (strong)

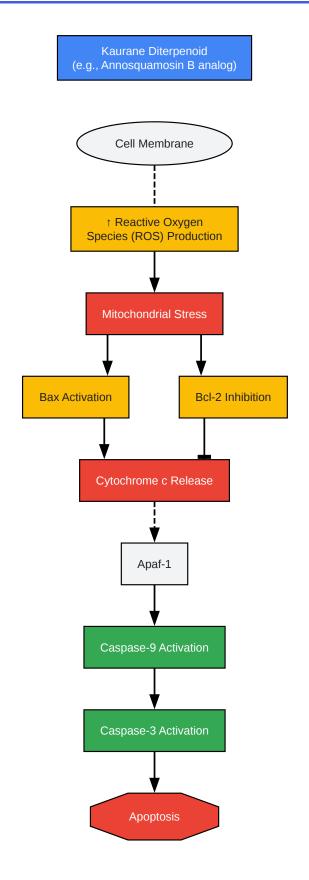


Biological Activity and Potential Signaling Pathways

While specific studies on the biological activity of **Annosquamosin B** are limited in the available literature, other kaurane diterpenoids isolated from Annona squamosa have demonstrated cytotoxic effects against various cancer cell lines. For instance, extracts from Annona squamosa have shown cytotoxicity against human carcinoma cell lines. The cytotoxic potential is often attributed to the induction of apoptosis.

Kaurane diterpenoids can induce apoptosis through various signaling pathways. A plausible mechanism involves the activation of caspase cascades, which are central to the execution of programmed cell death.





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Caption: Proposed apoptotic signaling pathway induced by kaurane diterpenoids.



Conclusion

Annosquamosin B represents a member of the kaurane diterpenoid family with potential for further scientific investigation. While a complete spectroscopic dataset is not currently available in public databases, this guide provides the foundational chemical knowledge and outlines the standard analytical methodologies required for its full characterization. The known cytotoxic activities of related compounds from Annona squamosa suggest that **Annosquamosin B** and its analogs may be valuable leads in the development of novel therapeutic agents. Further research is warranted to isolate and fully characterize **Annosquamosin B**, and to explore its biological activities and mechanism of action in detail.

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References

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